molecular formula C12H15NO B12894256 N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine CAS No. 61090-60-6

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B12894256
CAS No.: 61090-60-6
M. Wt: 189.25 g/mol
InChI Key: WEGZPUASSYTEAV-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is an organic compound that features a cyclopropylmethyl group attached to a 2,3-dihydrobenzofuran ring, with an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine typically involves the following steps:

    Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through intramolecular cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the cyclopropylmethyl group: This step can be performed using cyclopropylmethyl halides in the presence of a base, such as sodium hydride, to facilitate nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often employ scalable catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product.

Types of Reactions:

    Oxidation: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropylmethyl group and amine functionality allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-ol: The presence of an alcohol group instead of an amine can significantly alter the compound’s reactivity and biological activity.

    N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-carboxylic acid: The carboxylic acid derivative may have different solubility and stability properties, affecting its applications.

Uniqueness: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is unique due to its combination of a cyclopropylmethyl group and an amine functionality on a 2,3-dihydrobenzofuran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable for various scientific and industrial applications.

Properties

CAS No.

61090-60-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine

InChI

InChI=1S/C12H15NO/c1-2-11(13-8-9-4-5-9)10-6-7-14-12(10)3-1/h1-3,9,13H,4-8H2

InChI Key

WEGZPUASSYTEAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C3CCOC3=CC=C2

Origin of Product

United States

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